molecular formula C6H5F3O B1628930 2-Methyl-4-(trifluoromethyl)furan CAS No. 26431-54-9

2-Methyl-4-(trifluoromethyl)furan

Cat. No.: B1628930
CAS No.: 26431-54-9
M. Wt: 150.1 g/mol
InChI Key: JYUOZYKKKGDMKH-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)furan (CAS 26431-54-9) is a high-value fluorinated organic compound with the molecular formula C 6 H 5 F 3 O and a molecular weight of 150.10 g/mol [ citation 1 ]. As a furan derivative bearing a methyl and a trifluoromethyl group, it serves as a versatile building block in organic synthesis and materials science research. The compound requires careful handling and must be stored sealed in a dry environment at 2-8°C to maintain stability [ citation 1 ][ citation 3 ]. The strategic incorporation of the trifluoromethyl (-CF 3 ) group is of particular interest in life sciences research. This group is known to enhance the metabolic stability, lipophilicity, and overall bioavailability of molecules, making it a key modifier in the design of potential pharmaceutical agents and agrochemicals [ citation 6 ]. The furan ring itself is a privileged scaffold in medicinal chemistry, frequently found in molecules with diverse biological activities [ citation 6 ]. While 2-methylfuran (a simpler analog) has been studied for its utility in creating liquid fuel precursors [ citation 2 ], the trifluoromethyl substitution on the furan ring expands its applications into the development of more complex, high-value specialty chemicals. This compound is intended for research applications as a key synthetic intermediate and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)furan
Source PubChem
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InChI

InChI=1S/C6H5F3O/c1-4-2-5(3-10-4)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUOZYKKKGDMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618444
Record name 2-Methyl-4-(trifluoromethyl)furan
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Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26431-54-9
Record name 2-Methyl-4-(trifluoromethyl)furan
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Record name 2-Methyl-4-(trifluoromethyl)furan
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Record name 2-methyl-4-(trifluoromethyl)furan
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Reactivity and Derivatization of 2 Methyl 4 Trifluoromethyl Furan Scaffolds

Electrophilic and Nucleophilic Functionalization of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of a trifluoromethyl group, a powerful electron-withdrawing substituent, deactivates the ring towards electrophilic substitution. mdpi.comnih.gov This deactivating effect can make reactions like nitration, halogenation, and sulfonation, which are common for furan itself, more challenging to achieve on the 2-methyl-4-(trifluoromethyl)furan core. youtube.comyoutube.com The methyl group at the 2-position, being electron-donating, partially counteracts this deactivation and directs incoming electrophiles primarily to the C5 position.

Conversely, the electron-deficient nature imparted by the trifluoromethyl group can facilitate nucleophilic attack on the furan ring, a reaction not typically observed with simple furans. While specific examples for this compound are not extensively documented, the principle suggests that strong nucleophiles could potentially react with the ring, particularly at positions activated by the trifluoromethyl group.

An important reaction involving the furan nucleus is the Friedel-Crafts alkylation. For instance, asymmetric Friedel-Crafts alkylation of 2-furfuryl ketones with β-trifluoromethyl enones has been developed, leading to furan derivatives with a stereogenic trifluoromethyl group. nih.gov This highlights a pathway to introduce further complexity to trifluoromethylated furan structures.

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl group is generally stable and its direct modification can be challenging. However, its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule.

Modification of the Trifluoromethyl Group

Reactions Influenced by the Electron-Withdrawing Nature of Trifluoromethyl Substituents

The potent electron-withdrawing effect of the trifluoromethyl group is a dominant factor in the reactivity of this compound. mdpi.comnih.gov This influence extends to various reaction types:

Enhanced Acidity of Adjacent Protons: Protons on the methyl group at the 2-position and any other side chains attached to the furan ring will exhibit increased acidity due to the inductive effect of the trifluoromethyl group. This can facilitate deprotonation and subsequent functionalization at these positions.

Activation of Electrophilic Sites: The trifluoromethyl group enhances the electrophilic character of adjacent functional groups. nih.gov For example, if a carbonyl group were attached to the furan ring, its reactivity towards nucleophiles would be significantly increased.

Influence on Reaction Mechanisms: The electron-withdrawing nature of the trifluoromethyl group can alter the pathways of certain reactions. For instance, in reactions involving cationic intermediates, the trifluoromethyl group can lead to greater positive charge delocalization, which can in turn affect the chemo-, regio-, and stereoselectivity of the reaction. nih.gov

Cycloaddition Reactions of Trifluoromethylated Furans

Furan and its derivatives are known to participate in cycloaddition reactions, most notably the Diels-Alder reaction where they can act as the diene component. youtube.com The presence of a trifluoromethyl group can influence the feasibility and outcome of these reactions.

Theoretical studies on the [4+2] cycloaddition reaction of trifluoroethylene (B1203016) with furan suggest that such reactions are mechanistically viable. researchgate.net The electron-withdrawing nature of the trifluoromethyl group in this compound would likely make it a more electron-poor diene, potentially affecting its reactivity with different dienophiles. While specific experimental data on the cycloaddition reactions of this compound is limited, the general principles of cycloaddition chemistry suggest that it could undergo [4+2] cycloadditions with electron-rich dienophiles.

Recyclization and Rearrangement Processes of Trifluoromethyl-Substituted Furan-2,3-diones

Furan-2,3-diones are versatile intermediates in organic synthesis. The introduction of a trifluoromethyl group can significantly impact their reactivity, leading to interesting recyclization and rearrangement processes. For example, 5-substituted 4-(trichloroacetyl)furan-2,3-diones have been shown to react with (het)arenecarbohydrazides to form new heterocyclic systems. researchgate.net While this example involves a trichloroacetyl group, the underlying principle of furan-2,3-dione reactivity can be extended to trifluoromethyl-substituted analogues.

Thermolysis of 5-arylfuran-2,3-diones generates acylketenes, which can then react with other molecules in domino reactions. nih.gov The presence of a trifluoromethyl group on the furan-2,3-dione precursor would likely influence the properties and subsequent reactions of the resulting acylketene.

Mechanistic Investigations and Computational Analysis of Trifluoromethylated Furan Synthesis and Reactivity

Elucidation of Reaction Mechanisms via Experimental Studies

Experimental studies have been instrumental in uncovering the reaction mechanisms involved in the synthesis of trifluoromethylated furans. While specific experimental data for the synthesis of 2-Methyl-4-(trifluoromethyl)furan is not extensively detailed in the available literature, general principles from related furan (B31954) syntheses can be inferred.

One common approach to furan synthesis involves the photocatalytic reaction of acceptor/acceptor diazoalkanes with terminal alkynes. researchgate.net Experimental investigations, including control reactions and fluorescence quenching studies, suggest the formation of a key triplet carbene intermediate. researchgate.net This intermediate then undergoes an addition reaction to the alkyne, followed by cyclization to yield the furan heterocycle. researchgate.net This method has been shown to be effective for a range of alkynes and diazoalkanes, providing access to furans under mild reaction conditions. researchgate.net For the synthesis of a compound like this compound, this would likely involve a trifluoromethyl-containing diazoalkane or alkyne.

Another relevant area of experimental study is the investigation of cycloaddition reactions involving furans. Furans can act as dienes in Diels-Alder reactions, combining with various dienophiles to form complex cyclic compounds efficiently and selectively. mdpi.com The nature of the substituents on both the furan and the dienophile significantly influences the reaction's regioselectivity and rate. researchgate.net For instance, in reactions with substituted alkynes, those bearing electron-withdrawing groups exhibit lower activation barriers. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions at a molecular level. mdpi.com DFT calculations allow for the exploration of various reaction pathways and the characterization of transient intermediates and transition states that may be difficult to observe experimentally.

In the context of furan synthesis, DFT studies have been employed to analyze cycloaddition reactions. For example, in the [8 + 2] cycloadditions of dienylfurans, DFT calculations have been used to compare different potential pathways, including concerted and stepwise mechanisms. pku.edu.cn By calculating the Gibbs free energies of activation for each pathway, the most favorable route can be identified. pku.edu.cn

DFT has also been used to study the conversion of furfural (B47365) to 2-methylfuran (B129897) on catalyst surfaces. rsc.org These studies reveal that the reaction proceeds through a series of steps, including the adsorption of furfural, hydrogenation to form an alkoxide intermediate, subsequent C-O bond cleavage, and final hydrogenation to yield the product. rsc.org Such computational insights are crucial for optimizing catalyst design and reaction conditions.

For trifluoromethylation reactions, DFT studies have investigated the simultaneous trifluoromethylation and oximation of aryl-substituted ethylenes. researchgate.net These calculations have shown that the reaction adapts well to various substituents and that the rate-limiting step is the proton transfer in the final tautomerism of a nitroso intermediate to an oxime. researchgate.net The presence of a solvent like water can significantly lower the energy barrier for this step. researchgate.net

Table 1: Comparison of Reaction Pathways in [8 + 2] Cycloadditions of Dienylfurans This table is representative of the types of data generated in DFT studies and is based on findings from related furan systems.

Pathway Description Activation Gibbs Free Energy (kcal/mol) Conclusion
A Concerted [8 + 2] suprafacial High due to aromaticity disruption Excluded
B Stepwise via zwitterionic intermediate (furan terminus) 33.1 Less favored
C [4 + 2] cycloaddition followed by pku.edu.cnjournalirjpac.com-vinyl shift 33.0 Less favored
D Stepwise via zwitterionic intermediate (diene terminus) 29.4 Most Favored Pathway
E Alternative [4 + 2] cycloaddition followed by pku.edu.cnjournalirjpac.com-vinyl shift 84.2 Excluded

Analysis of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, NBO, MEP)

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide valuable descriptors that help in understanding and predicting chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, often referred to as frontier molecular orbitals (FMOs), and the gap between them are key indicators of a molecule's chemical reactivity and polarizability. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.gov In the case of furans, the HOMO-LUMO analysis can predict their tendency to participate in reactions. mdpi.com For instance, the negative chemical potential of furan, derived from its FMO energies, indicates a tendency to donate electrons. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and stability of a molecule arising from charge delocalization and hyperconjugative interactions. dergipark.org.tr It characterizes the charge transfer of electron density within the molecule, which helps in understanding its bonding and stability. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It maps the electrostatic potential onto the electron density surface. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.govresearchgate.net For furan and its derivatives, the MEP can identify the most electron-rich and electron-poor regions, thus predicting their reactivity towards different reagents. mdpi.com

Table 2: Key Electronic Structure and Reactivity Descriptors This table outlines the significance of various computational descriptors.

Descriptor Information Provided Application in Reactivity Analysis
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap indicates higher chemical reactivity, polarizability, and biological activity. nih.gov
Natural Bond Orbital (NBO) Analyzes charge transfer, hyperconjugative interactions, and charge delocalization. dergipark.org.tr Explains the stability of the molecule and intramolecular charge transfer. ijcce.ac.ir
Molecular Electrostatic Potential (MEP) Visualizes the electrostatic potential on the molecular surface. Predicts sites for nucleophilic and electrophilic attack. nih.gov

Computational Modeling of Stereoselective Transformations

Computational modeling is particularly valuable for understanding and predicting the stereochemical outcomes of reactions. While specific studies on the stereoselective transformations of this compound are not prominent, the principles can be extrapolated from research on related systems.

DFT calculations are widely used to investigate the origins of stereoselectivity. For example, in Diels-Alder reactions involving furans, computational models can determine the relative energies of the transition states leading to different stereoisomers (e.g., exo vs. endo). researchgate.net The favored product is the one formed via the lower energy transition state. In the [4 + 2] reactions of oxanorbornadiene intermediates, it has been shown that the exo stereoisomer is generally favored. researchgate.net

In cycloaddition reactions, such as the [3 + 2] cycloaddition of nitrile oxides with alkenes, DFT modeling can differentiate between proposed mechanisms (e.g., stepwise radical-mediated vs. concerted) and predict the stereochemical outcome. mdpi.com By comparing the energy barriers of different pathways, the model can identify the most likely mechanism and the resulting stereochemistry. mdpi.com These computational approaches are essential for designing new stereoselective syntheses of complex molecules, including those in the trifluoromethylated furan family.

Advanced Spectroscopic Characterization for Structural Elucidation of Complex Trifluoromethylated Furan Derivatives

High-Resolution Mass Spectrometry for Molecular Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 2-Methyl-4-(trifluoromethyl)furan, the expected molecular formula is C₆H₅F₃O. americanelements.com HRMS can confirm this composition by providing an exact mass measurement that distinguishes it from other potential formulas with the same nominal mass.

Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) detector are commonly employed. rsc.org The instrument measures the mass with an accuracy typically below 5 parts per million (ppm), allowing for the unambiguous assignment of the molecular formula. For instance, the calculated monoisotopic mass of C₆H₅F₃O is 150.0292, and HRMS would be expected to measure a value extremely close to this, confirming the presence and relative abundance of each element in the molecule.

Table 1: Predicted HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)AdductPredicted m/z
C₆H₅F₃O150.0292[M+H]⁺151.0365
C₆H₅F₃O150.0292[M+Na]⁺173.0184

This table contains predicted data as specific experimental HRMS data for this compound is not publicly available.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, ¹⁹F NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and the chemical environment of the nuclei.

¹⁹F NMR Spectroscopy: Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly crucial for characterizing fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms close enough to cause significant splitting. The chemical shift of this singlet provides information about the electronic environment of the trifluoromethyl group on the furan (B31954) ring.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would reveal signals corresponding to the methyl group protons and the two protons on the furan ring. The chemical shifts and coupling constants between these protons would confirm their relative positions. Similarly, the ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule, including the methyl carbon, the four furan ring carbons, and the trifluoromethyl carbon. The coupling between the fluorine and carbon atoms (J-coupling) would be observable, providing further confirmation of the structure.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations between atoms. researchgate.net

COSY would show correlations between coupled protons, confirming the H-C-C-H connectivity in the furan ring.

HSQC would correlate each proton signal with the carbon signal of the atom it is directly attached to.

HMBC would reveal longer-range couplings (over 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular framework. For example, an HMBC correlation between the methyl protons and the C2 and C3 carbons of the furan ring would confirm the position of the methyl group.

While full spectral data for the 4-trifluoromethyl isomer is not available, data for the related isomer, 2-Methyl-5-(trifluoromethyl)furan, illustrates the type of information obtained.

Table 2: Illustrative NMR Data for the Isomer 2-Methyl-5-(trifluoromethyl)furan

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H NMR
Ring-H6.64d, J = 1.8 Hz
Ring-H6.03d, J = 3.3 Hz
-CH₃2.32s
¹⁹F NMR
-CF₃-63.9s

Data sourced from a study on silver-catalysed trifluoromethylation and pertains to the 5-trifluoromethyl isomer, not the 4-trifluoromethyl isomer. uni.lu This serves as an example of the data generated by NMR analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsional angles.

For this compound, which is a liquid at room temperature, obtaining a single crystal would require low-temperature crystallization techniques. americanelements.com If a suitable crystal were obtained, the analysis would confirm the planarity of the furan ring and the geometry of the methyl and trifluoromethyl substituents. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as C-H···F or π-π stacking, which can influence the material's bulk properties. While no crystal structure for this compound has been reported, studies on other substituted furans demonstrate the detailed structural insights this method provides. researchgate.net

Table 3: Expected Parameters from a Hypothetical X-ray Crystallography Study

ParameterExpected Information
Unit Cell DimensionsDimensions and angles of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present in the crystal lattice.
Bond LengthsPrecise distances between covalently bonded atoms (e.g., C-C, C-O, C-F).
Bond AnglesAngles between adjacent bonds (e.g., C-O-C, F-C-F).
Torsional AnglesDihedral angles defining the conformation of the molecule.
Intermolecular InteractionsDistances and geometries of non-covalent contacts between molecules.

This table is illustrative of the data that would be obtained from an X-ray crystallography experiment.

Spectroscopic Probes for Electronic Interactions and Photophysical Behavior

The electronic properties of this compound can be investigated using techniques like UV-Visible and fluorescence spectroscopy. These methods probe the electronic transitions between molecular orbitals and provide information on how the molecule interacts with light.

UV-Visible Spectroscopy: This technique measures the absorption of light as a function of wavelength. The furan ring is a chromophore, and its absorption spectrum would be influenced by the methyl (electron-donating) and trifluoromethyl (electron-withdrawing) substituents. The position of the maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are key parameters that characterize the electronic transitions.

Fluorescence Spectroscopy: This method measures the light emitted by a molecule after it has absorbed light. Many aromatic and heterocyclic compounds exhibit fluorescence. The incorporation of a furan ring can lead to fluorescent materials. nih.gov The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime are important photophysical parameters that describe the efficiency and dynamics of the emission process. researchgate.net The study of these properties in different solvents (solvatochromism) can also provide information about the change in the molecule's dipole moment upon electronic excitation. nih.gov

Table 4: Key Photophysical Parameters Investigated by Spectroscopic Probes

ParameterTechniqueDescription
λₘₐₓ (nm)UV-Visible SpectroscopyWavelength of maximum light absorption, related to the energy of electronic transitions.
Molar Absorptivity (ε)UV-Visible SpectroscopyA measure of how strongly the molecule absorbs light at a given wavelength.
λₑₘ (nm)Fluorescence SpectroscopyWavelength of maximum light emission.
Quantum Yield (Φf)Fluorescence SpectroscopyEfficiency of the fluorescence process.
Fluorescence Lifetime (τ)Fluorescence SpectroscopyThe average time the molecule spends in the excited state before returning to the ground state.

This table outlines the typical photophysical parameters that would be determined for the compound.


Applications of 2 Methyl 4 Trifluoromethyl Furan and Its Derivatives in Advanced Organic Synthesis

As Synthetic Intermediates for Complex Molecular Architectures

The 2-Methyl-4-(trifluoromethyl)furan scaffold is a potent synthetic intermediate due to the inherent reactivity of the furan (B31954) ring, which can act as a masked 1,4-dicarbonyl compound, a diene in cycloaddition reactions, or a platform for various functionalizations. escholarship.org The electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the furan ring, modulating its reactivity and stability in synthetic transformations.

Researchers have leveraged these properties to incorporate the trifluoromethylated furan core into larger, more complex molecular frameworks. For instance, the furan ring can participate in Diels-Alder reactions with various dienophiles, providing a direct route to highly functionalized oxabicyclic systems. These adducts can then undergo further transformations, such as ring-opening or rearrangement, to yield complex acyclic or carbocyclic structures that would be challenging to synthesize through other methods. nih.gov

Furthermore, the furan core can be viewed as a precursor to other functionalities. Oxidative or reductive ring-opening procedures can unmask the 1,4-dicarbonyl relationship, providing access to complex diketones that are themselves valuable intermediates for synthesizing other molecular architectures. The methyl group at the C2 position and the hydrogen at the C5 position offer sites for functionalization through lithiation followed by electrophilic quench, expanding the range of accessible derivatives. These derivatives serve as key intermediates for building molecules with applications in medicinal chemistry and materials science. nih.govrsc.org

Table 1: Key Transformations of Trifluoromethylated Furans for Complex Synthesis
Reaction TypeDescriptionResulting Structure TypeReference
Diels-Alder CycloadditionThe furan ring acts as a diene, reacting with dienophiles to form bridged oxabicyclic compounds.Functionalized 7-oxabicyclo[2.2.1]heptanes nih.gov
Reductive Ring OpeningHydrogenation or treatment with reducing agents opens the furan ring to reveal a linear carbon chain.Trifluoromethylated 1,4-diketones or diols escholarship.org
Metalation-SubstitutionDeprotonation at C5 followed by reaction with an electrophile introduces new functional groups.5-Substituted-2-methyl-4-(trifluoromethyl)furans nih.gov
AcylationFriedel-Crafts or related acylation reactions introduce acyl groups onto the electron-rich furan ring.Acylated trifluoromethyl-furans nih.gov

Building Blocks for Functionalized Heterocyclic Systems

The construction of novel heterocyclic compounds is a cornerstone of modern drug discovery. Trifluoromethylated heterocycles are particularly significant in pharmaceuticals and agrochemicals. rsc.org this compound serves as an excellent starting point for the synthesis of other functionalized heterocyclic systems. rsc.orgrsc.org

A prominent strategy involves using the furan as a four-carbon synthon in reactions that construct a new ring. For example, domino reactions involving trifluoromethylated furans can lead to the formation of other important heterocyclic cores like indoles and benzofurans. rsc.org In one such approach, a furan derivative can be elaborated and then induced to undergo a ring-closing reaction, effectively transforming the furan into a different five- or six-membered heterocyclic system. A base-mediated procedure starting with precursors like 3-bromo-1,1,1-trifluoropropan-2-one can yield 2-trifluoromethylated furans, which can then be further manipulated. rsc.org These furans are considered useful synthetic intermediates for preparing a variety of other trifluoromethyl-substituted compounds. rsc.org

The versatility of trifluoromethylnitrones in [3+2] cycloaddition reactions to form heterocycles like isoxazolidines further highlights the strategic importance of trifluoromethylated building blocks in heterocyclic synthesis. rsc.org While not a direct reaction of the furan itself, it underscores the principle of using stable, trifluoromethylated synthons to access diverse heterocyclic frameworks.

Table 2: Synthesis of Heterocycles from Trifluoromethylated Furan Building Blocks
Starting Furan DerivativeReaction TypeResulting Heterocyclic SystemReference
2-(Trifluoromethyl)furanDomino Reaction / Cyclization2-(Trifluoromethyl)indoles rsc.org
2-(Trifluoromethyl)furanNucleophilic 5-endo-trig Cyclization Precursor2-(Trifluoromethyl)benzofurans rsc.org
β-Ketonitriles and 3-bromo-1,1,1-trifluoroacetoneBase-mediated Cyclization2-(Trifluoromethyl)furans and Dihydrofuranols rsc.org
Trifluoromethylated Furan PrecursorMulti-step SynthesisTrifluoromethylated Quinolines rsc.org

Strategies for Diversity-Oriented Synthesis Using Trifluoromethylated Furan Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules from a common starting material. nih.govrsc.org These compound libraries are invaluable for screening against biological targets, particularly those considered "undruggable." nih.gov The furan scaffold is well-suited for DOS due to its multiple reactive sites and its ability to participate in a wide range of chemical transformations. nih.govnih.gov

A DOS strategy utilizing a trifluoromethylated furan scaffold, such as this compound, would begin with the central core and diverge through various reaction pathways. This approach, often described by a "build/couple/pair" sequence, allows for the systematic exploration of chemical space around the core structure. frontiersin.org For instance, the furan core could be subjected to:

Path A (Cycloaddition): A Diels-Alder reaction to generate a library of bicyclic ethers.

Path B (Electrophilic Substitution): Vilsmeier-Haack formylation or Friedel-Crafts acylation at the C5 position, followed by derivatization of the new carbonyl group.

Path C (Ring Transformation): An Achmatowicz rearrangement after suitable functionalization, leading to pyranone-type structures.

Path D (Coupling Reactions): Metalation at C5 followed by Suzuki or Sonogashira coupling to introduce diverse aryl or alkynyl appendages.

By applying different reaction conditions and coupling partners, a single trifluoromethylated furan starting material can yield a multitude of distinct molecular skeletons, each bearing the influential CF3 group. This approach is highly efficient for creating libraries of novel compounds for high-throughput screening in drug discovery and chemical biology. nih.govnih.gov

Table 3: Illustrative DOS Strategy with a Trifluoromethylated Furan Scaffold
Divergent PathwayKey ReactionResulting Molecular ScaffoldSource of Strategy
Pathway A[4+2] Diels-Alder CycloadditionOxabicyclic Core nih.gov
Pathway BElectrophilic Aromatic Substitution (e.g., Formylation)Functionalized Furan-5-carbaldehyde Core nih.gov
Pathway COxidative Rearrangement (e.g., Achmatowicz)Pyranone Core nih.gov
Pathway DPalladium-Catalyzed Cross-Coupling5-Aryl/Alkynyl Furan Core rsc.org

Integration of Trifluoromethylated Furan Cores into Advanced Chemical Probes

Advanced chemical probes are essential tools for dissecting complex biological processes. The unique properties of the fluorine atom make it an ideal component for designing such probes. nih.gov The ¹⁹F nucleus possesses a high gyromagnetic ratio, 100% natural abundance, and a spin of ½, resulting in high sensitivity for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Crucially, the absence of endogenous fluorine in most biological systems means that ¹⁹F NMR offers a background-free window for monitoring molecular interactions and enzymatic reactions in real-time. nih.gov

The integration of a this compound core into a molecular probe leverages these advantages. The CF3 group serves as an effective ¹⁹F NMR reporter. Its chemical shift is highly sensitive to the local electronic environment, meaning that a binding event or enzymatic transformation occurring near the furan moiety can be detected as a change in the ¹⁹F NMR signal. nih.gov

For example, a trifluoromethylated furan-containing ligand could be designed to bind to a specific protein. Upon binding, the change in the local environment would cause a shift in the ¹⁹F NMR resonance, allowing for the quantitative analysis of binding affinity. Similarly, if a furan-containing substrate is processed by an enzyme, the resulting product will have a different ¹⁹F chemical shift, enabling real-time monitoring of enzyme kinetics. nih.gov The development of sulfonyl fluoride (B91410) probes that covalently target specific amino acid residues in proteins further illustrates the power of designing reactive probes for advanced chemical biology applications. rsc.org

Table 4: Potential Applications of Trifluoromethylated Furan Chemical Probes
Probe TypeRole of Trifluoromethylated Furan CoreDetection MethodReference Concept
Enzyme Substrate AnalogueServes as a substrate mimic; the CF3 group reports on the enzymatic conversion.¹⁹F NMR Spectroscopy nih.gov
Protein LigandActs as a recognition element for a target protein; the CF3 group reports on binding.¹⁹F NMR Spectroscopy nih.gov
Covalent ProbeThe furan is part of a molecule designed to react covalently with a specific biomolecule.Mass Spectrometry, ¹⁹F NMR rsc.org
Bioimaging AgentThe lipophilic furan core can aid in cell permeability for probes used in ¹⁹F MRI.¹⁹F Magnetic Resonance Imaging (MRI) nih.gov

Q & A

Q. What are the primary synthetic strategies for 2-Methyl-4-(trifluoromethyl)furan?

Synthesis typically involves cyclization of halogenated intermediates. For example, bromomethyl derivatives (e.g., 2-Bromomethyl-4-(trifluoromethyl)furan) serve as precursors for further functionalization or coupling reactions . Acid-catalyzed cyclization of fluorinated dihydropyrans, as described in analogous systems, may also provide insights into furan ring formation .

Q. How can researchers characterize the purity and structure of this compound?

Gas chromatography-mass spectrometry (GC-MS) is suitable for assessing purity, leveraging retention indices similar to those of simpler methylfurans . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and infrared (IR) spectroscopy are critical for structural confirmation, particularly for identifying the trifluoromethyl group's electronic effects .

Q. What solvent systems are compatible with this compound in organic reactions?

While direct data is limited, fluorinated furans generally exhibit stability in polar aprotic solvents (e.g., acetonitrile, THF) and inert atmospheres. Acidic or oxidizing conditions should be avoided due to potential ring-opening or decomposition .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate the furan ring's reactivity in electrophilic substitutions?

The electron-withdrawing trifluoromethyl group deactivates the furan ring, directing electrophilic attacks to the less hindered positions (e.g., 5-position). Computational studies (DFT) on analogous fluorinated heterocycles suggest enhanced stability of intermediates in such reactions .

Q. What strategies enable regioselective functionalization of this compound?

Directed ortho-metalation (DoM) using strong bases (e.g., LDA) with directing groups (e.g., carbonyls) can achieve regioselectivity. Halogenation via N-bromosuccinimide (NBS) at low temperatures may target specific positions, as inferred from bromomethyl derivative syntheses .

Q. Can this compound serve as a precursor for bioactive molecule synthesis?

Yes. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemicals and pharmaceuticals. Derivatives like this compound-3-carbonyl chloride are intermediates for amide or ester formation in drug discovery .

Q. What computational methods are recommended to study its reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are effective for modeling acid-catalyzed reactions, transition states, and substituent effects, as demonstrated in fluorinated dihydropyran systems .

Safety and Handling

Q. What precautions are necessary when handling this compound?

Although specific toxicity data is scarce, furans are generally flammable and reactive. Use flame-resistant equipment, local exhaust ventilation, and personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid exposure to strong acids/oxidizers to prevent decomposition .

Data Contradictions and Gaps

Q. Why is there limited data on the carcinogenicity of this compound?

Current evidence lacks comprehensive toxicological studies. Researchers should extrapolate precautions from structurally related furans and fluorinated compounds, prioritizing hazard mitigation in experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.